molecular formula C11H7ClN2O2 B6161384 6-(3-chlorophenyl)pyrazine-2-carboxylic acid CAS No. 1780350-69-7

6-(3-chlorophenyl)pyrazine-2-carboxylic acid

Cat. No.: B6161384
CAS No.: 1780350-69-7
M. Wt: 234.6
InChI Key:
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Description

6-(3-chlorophenyl)pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a 3-chlorophenyl group and a carboxylic acid group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-chlorophenyl with a halogenated pyrazine intermediate in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a halogenated pyrazine with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-chlorophenyl)pyrazine-2-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity. This substitution pattern can enhance its antimicrobial properties and make it a valuable scaffold for drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(3-chlorophenyl)pyrazine-2-carboxylic acid involves the reaction of 3-chloroaniline with ethyl 2-oxo-2H-pyrazine-3-carboxylate, followed by hydrolysis of the resulting ethyl ester to yield the target compound.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-oxo-2H-pyrazine-3-carboxylate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline in ethyl acetate and add ethyl 2-oxo-2H-pyrazine-3-carboxylate. Stir the mixture at room temperature for several hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to around 2. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Combine the organic layers and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in sodium hydroxide solution and heat the mixture to reflux for several hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid to adjust the pH to around 2. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Combine the organic layers and evaporate the solvent to obtain the pure product, 6-(3-chlorophenyl)pyrazine-2-carboxylic acid." ] }

CAS No.

1780350-69-7

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.6

Purity

0

Origin of Product

United States

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